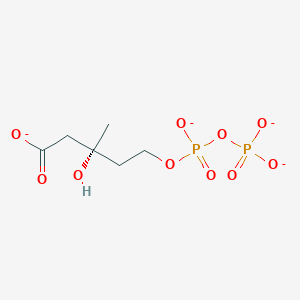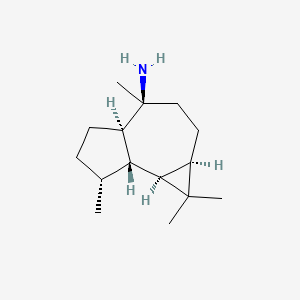![molecular formula C22H28N4O9 B1264349 2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid is a peptide.
Scientific Research Applications
Synthesis and Structural Studies
Research indicates the synthesis of various structurally related compounds, demonstrating the versatility of similar chemical structures in synthetic chemistry. For instance, Sakhno et al. (2021) detailed the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids via a three-component reaction, showcasing the potential for creating complex molecules using this chemical framework (Sakhno et al., 2021).
Antimicrobial and Antibacterial Activity
Studies have explored the antimicrobial properties of compounds structurally similar to the one . For example, Kadian et al. (2012) synthesized compounds like {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and tested their antibacterial activity, finding some compounds effective against strains like E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
Catalytic Applications
Some research has focused on the catalytic potential of similar compounds. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes, which were used as efficient and selective catalysts in alcohol oxidation, indicating the potential catalytic applications of related chemical structures (Hazra et al., 2015).
Fluorescence Properties
The fluorescence properties of structurally related compounds have also been investigated. Faty et al. (2018) synthesized a series of compounds from [2,4-dioxochromen-3(4H)methyl]amino acid and studied their absorption and fluorescence emission in various solvents, providing insights into the optical properties of such compounds (Faty, Mourad, Abd Elmotaleb, & Radewan, 2018).
Synthesis of Novel Compounds
Gein et al. (2019) explored the synthesis of novel compounds like (3-aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles, demonstrating the chemical versatility and potential for creating diverse molecules using similar chemical structures (Gein, Buldakova, & Dmitriev, 2019).
Crystal Structure Analysis
The crystal structure of compounds similar to the one has been analyzed, as in the work of Park et al. (2016), who studied the crystal structure of fluroxypyr, a pyridine herbicide, providing valuable insights into the molecular arrangement of such compounds (Park, Choi, Kwon, & Kim, 2016).
properties
Product Name |
2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid |
|---|---|
Molecular Formula |
C22H28N4O9 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[[2-amino-4-(5-hydroxypyridin-2-yl)-3-methylpentanoyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C22H28N4O9/c1-9(13-4-3-12(28)8-24-13)10(2)15(23)20(32)25-16(22(33)34)19-17(30)18(31)21(35-19)26-6-5-11(27)7-14(26)29/h3-6,8-10,15-19,21,28,30-31H,7,23H2,1-2H3,(H,25,32)(H,33,34)/t9?,10?,15?,16?,17-,18+,19-,21-/m1/s1 |
InChI Key |
MUYOCJNYLOJXQK-ZRBNDYFUSA-N |
Isomeric SMILES |
CC(C1=NC=C(C=C1)O)C(C)C(C(=O)NC([C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=CC(=O)CC3=O)O)O)C(=O)O)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)O)C(C)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)CC3=O)O)O)C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




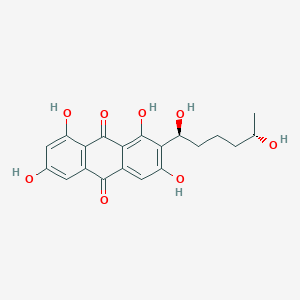
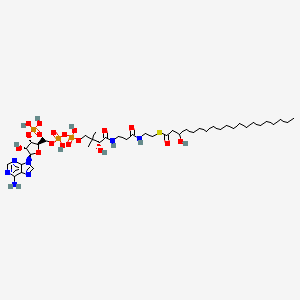
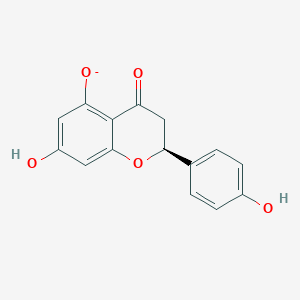
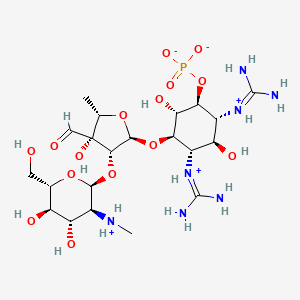
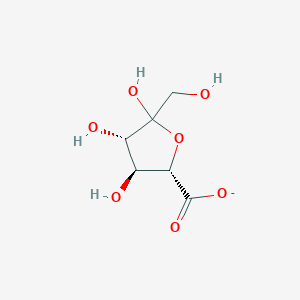
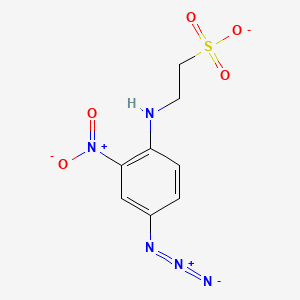
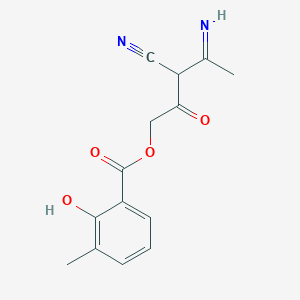
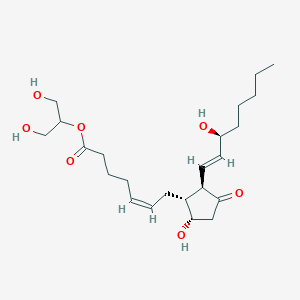


![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
